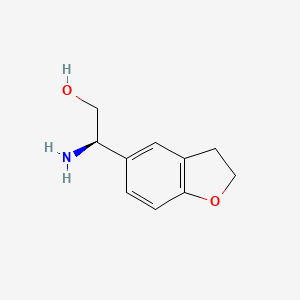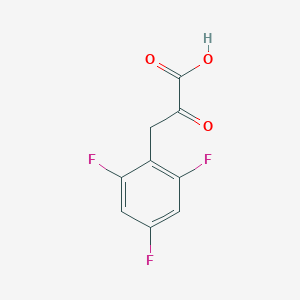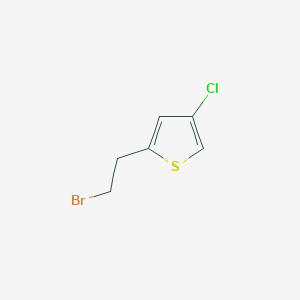
2-(2-Bromoethyl)-4-chlorothiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Bromoethyl)-4-chlorothiophene: is an organobromine compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of bromine and chlorine substituents on the thiophene ring makes this compound particularly interesting for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromoethyl)-4-chlorothiophene can be achieved through several methods. One common approach involves the bromination of 4-chlorothiophene followed by the introduction of an ethyl group. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a solvent like carbon tetrachloride (CCl4). The reaction conditions often involve refluxing the mixture to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
化学反应分析
Types of Reactions:
Substitution Reactions: 2-(2-Bromoethyl)-4-chlorothiophene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding thiol derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Hydrogen peroxide (H2O2) in acetic acid or m-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Major Products:
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
科学研究应用
Chemistry: 2-(2-Bromoethyl)-4-chlorothiophene is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of halogenated thiophenes on biological systems. It serves as a model compound to investigate the interactions of halogenated aromatic compounds with enzymes and receptors.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives are explored for their antimicrobial, antifungal, and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of advanced materials such as organic semiconductors and light-emitting diodes (LEDs). It is also utilized in the synthesis of specialty chemicals and polymers.
作用机制
The mechanism of action of 2-(2-Bromoethyl)-4-chlorothiophene involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorine substituents enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
相似化合物的比较
2-(2-Bromoethyl)-1,3-dioxolane: Another brominated compound used in organic synthesis.
2-Bromoethyl acrylate: Utilized in the synthesis of polymers and as a reactive monomer.
(2-Bromoethyl)benzene: Employed in pharmaceutical synthesis and as an intermediate in the production of antimicrobial agents.
Uniqueness: 2-(2-Bromoethyl)-4-chlorothiophene is unique due to the presence of both bromine and chlorine substituents on the thiophene ring. This dual halogenation enhances its reactivity and allows for a broader range of chemical transformations compared to similar compounds with only one halogen substituent. Additionally, the thiophene ring imparts aromatic stability and electronic properties that are advantageous in various applications.
属性
分子式 |
C6H6BrClS |
|---|---|
分子量 |
225.53 g/mol |
IUPAC 名称 |
2-(2-bromoethyl)-4-chlorothiophene |
InChI |
InChI=1S/C6H6BrClS/c7-2-1-6-3-5(8)4-9-6/h3-4H,1-2H2 |
InChI 键 |
SQZAOOHPVYXIBS-UHFFFAOYSA-N |
规范 SMILES |
C1=C(SC=C1Cl)CCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


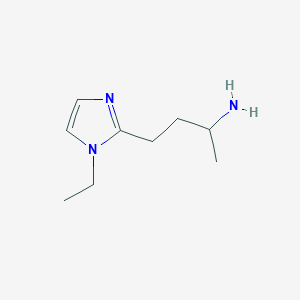
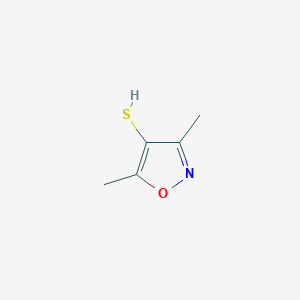
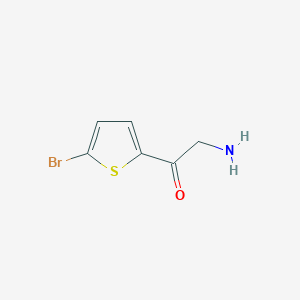
![2-[7-(2-Methoxyethyl)-[1,3]dioxolo[4,5-f]benzimidazol-6-yl]ethanamine;dihydrochloride](/img/structure/B13603668.png)
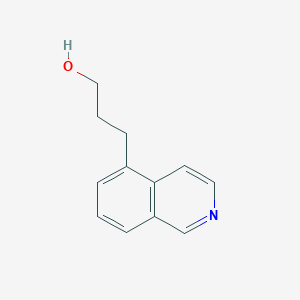
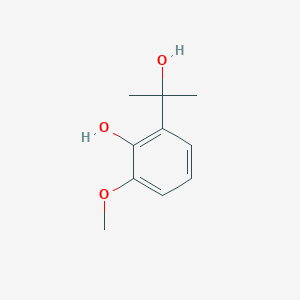
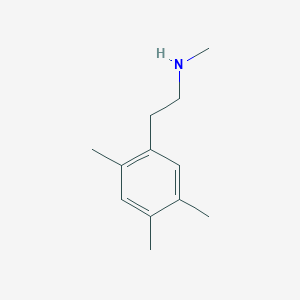
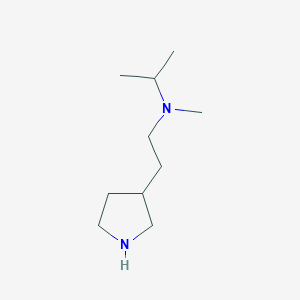


![7-Azaspiro[3.5]nonane-6-carboxylicacidhydrochloride](/img/structure/B13603704.png)

